Tetraethylammoniumperchlorat

Übersicht

Beschreibung

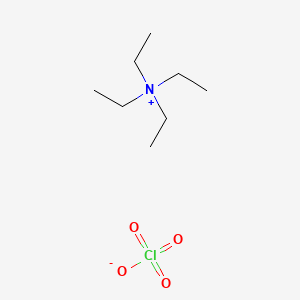

Tetraethylammonium perchlorate is a quaternary ammonium salt with the chemical formula (C₂H₅)₄NClO₄. It is composed of a tetraethylammonium cation and a perchlorate anion. This compound is known for its use as a supporting electrolyte in polarographic studies and other electrochemical applications .

Wissenschaftliche Forschungsanwendungen

Tetraethylammonium perchlorate has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

Tetraethylammonium perchlorate is a quaternary ammonium cation with the chemical formula [Et4N]+, consisting of four ethyl groups (−C2H5, denoted Et) attached to a central nitrogen atom . It is a counterion used in the research laboratory to prepare lipophilic salts of inorganic anions .

Mode of Action

The mode of action of Tetraethylammonium perchlorate is still under investigation. It is known that tetraethylammonium perchlorate blocks selective potassium channels . It also interacts with nicotinic acetylcholine receptors .

Biochemical Pathways

Given its known interactions with potassium channels and nicotinic acetylcholine receptors, it can be inferred that it may influence neuronal signaling pathways .

Result of Action

The molecular and cellular effects of Tetraethylammonium perchlorate’s action are largely dependent on its interactions with its targets. By blocking potassium channels, it can alter the membrane potential of cells, affecting the excitability of neurons .

Action Environment

The action, efficacy, and stability of Tetraethylammonium perchlorate can be influenced by various environmental factors. For instance, its stability may be compromised under humid conditions . Furthermore, its reactivity with other substances, such as reducing agents, organic materials, and strong acids, should be avoided to prevent hazardous situations .

Biochemische Analyse

Biochemical Properties

It is known that Tetraethylammonium perchlorate can act as a counterion in the preparation of lipophilic salts of inorganic anions . This suggests that it may interact with various biomolecules in biochemical reactions.

Molecular Mechanism

It is known that Tetraethylammonium perchlorate can act as a counterion in the preparation of lipophilic salts of inorganic anions

Dosage Effects in Animal Models

There is limited information available on the effects of Tetraethylammonium perchlorate at different dosages in animal models. It has been reported that Tetraethylammonium chloride, a related compound, was non-toxic perorally (LD50 = 900 to 2636 mg./kg.) and relatively toxic parenterally (36.4 to 110 mg./kg.) in animals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tetraethylammonium perchlorate can be synthesized through a salt metathesis reaction. One common method involves mixing tetraethylammonium bromide with sodium perchlorate in water. The reaction results in the precipitation of tetraethylammonium perchlorate, which is insoluble in water .

Industrial Production Methods: In an industrial setting, the synthesis of tetraethylammonium perchlorate follows similar principles but on a larger scale. The reaction is carefully controlled to ensure the purity and yield of the product. The compound is then purified through recrystallization techniques to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions: Tetraethylammonium perchlorate primarily undergoes oxidation-reduction reactions due to the presence of the perchlorate anion, which is a strong oxidizing agent. It can also participate in substitution reactions where the tetraethylammonium cation is replaced by other cations .

Common Reagents and Conditions:

Oxidation: Tetraethylammonium perchlorate can react with reducing agents to generate heat and gaseous products.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, in oxidation reactions, the products may include various gases and heat, while in substitution reactions, the products are typically new quaternary ammonium salts or metal perchlorates .

Vergleich Mit ähnlichen Verbindungen

- Tetraethylammonium bromide

- Tetraethylammonium chloride

- Tetraethylammonium iodide

Comparison: Tetraethylammonium perchlorate is unique due to the presence of the perchlorate anion, which imparts strong oxidizing properties. This makes it particularly useful in electrochemical applications where a strong oxidizing agent is required. In contrast, other tetraethylammonium salts, such as tetraethylammonium bromide and tetraethylammonium chloride, do not possess the same oxidizing capabilities and are used in different contexts .

Biologische Aktivität

Tetraethylammonium perchlorate (TEAP) is a quaternary ammonium salt that has garnered attention in various fields, including electrochemistry and toxicology. This article provides a comprehensive overview of the biological activity associated with TEAP, supported by relevant studies, data tables, and research findings.

- Chemical Formula : C₈H₂₀ClNO₄

- Molecular Weight : 229.7 g/mol

- Melting Point : > 300 °C

- Density : 1.0016 g/cm³

TEAP is often used as a supporting electrolyte in various electrochemical applications due to its favorable solubility and conductivity properties .

Thyroid Disruption

Research indicates that perchlorate compounds, including TEAP, can disrupt thyroid function by inhibiting iodine uptake in the thyroid gland. A study involving zebrafish exposed to perchlorate showed significant thyroidal hypertrophy and colloid depletion after prolonged exposure. The findings indicated that TEAP exposure led to a marked reduction in packed-egg volume (PEV) and affected reproductive parameters such as fertilization rates and larval development .

Table 1: Effects of TEAP on Zebrafish Thyroid Function

| Exposure Duration | Concentration (mg/L) | Observed Effects |

|---|---|---|

| 10 weeks | 10 | Thyroid hypertrophy, colloid depletion |

| 10 weeks | 100 | Reduced PEV, increased egg diameter |

| 6 additional weeks | - | Impaired reproduction, altered larval development |

Neurotoxicity

Tetraethylammonium (TEA), the cation derived from TEAP, has been shown to exhibit neurotoxic effects. In animal studies, acute exposure to TEA resulted in symptoms such as tremors, incoordination, and respiratory failure. The LD50 values for TEA indicate significant toxicity across various species:

- Mouse : 65 mg/kg (i.p.), 900 mg/kg (p.o.)

- Rat : ~56 mg/kg (i.v.), ~2630 mg/kg (p.o.)

- Dog : ~36 mg/kg (i.v.), ~58 mg/kg (i.m.) .

These effects are attributed to TEA's ability to inhibit Na,K-ATPase activity, disrupting ionic gradients essential for normal neuronal function .

Case Studies

-

Zebrafish Model Study :

- Conducted to assess the impact of prolonged perchlorate exposure on thyroid function and reproductive health.

- Results indicated that both male and female zebrafish exhibited disrupted thyroid hormone levels, affecting their reproductive success.

-

Toxicological Assessment :

- A comprehensive review of tetraethylammonium chloride toxicity highlighted similar neurological effects observed with TEAP.

- Symptoms were consistent across species, emphasizing the need for caution in environments where these compounds are present.

Eigenschaften

IUPAC Name |

tetraethylazanium;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N.ClHO4/c1-5-9(6-2,7-3)8-4;2-1(3,4)5/h5-8H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGHUNMFFLAMBJD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N.ClO4, C8H20ClNO4 | |

| Record name | TETRAETHYLAMMONIUM PERCHLORATE, [DRY] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16050 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883866 | |

| Record name | Ethanaminium, N,N,N-triethyl-, perchlorate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetraethylammonium perchlorate, [dry] appears as white crystalline solid. May explode from heat, shock, or friction., White solid; [CAMEO] Powder; [MSDSonline] | |

| Record name | TETRAETHYLAMMONIUM PERCHLORATE, [DRY] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16050 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetraethylammonium perchlorate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9275 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2567-83-1 | |

| Record name | TETRAETHYLAMMONIUM PERCHLORATE, [DRY] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16050 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetraethylammonium perchlorate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2567-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanaminium, N,N,N-triethyl-, perchlorate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002567831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraethylammonium perchlorate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220061 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanaminium, N,N,N-triethyl-, perchlorate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanaminium, N,N,N-triethyl-, perchlorate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethylammonium perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.096 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetraethylammonium perchlorate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J5M9ZNC3QA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does TEAP interact with acetonitrile at a molecular level?

A1: TEAP dissociates into tetraethylammonium cations and perchlorate anions in acetonitrile. FTIR studies reveal that the perchlorate anion interacts with acetonitrile molecules, causing a shift in the C≡N stretching frequency compared to bulk acetonitrile. This suggests a specific interaction between the anion and the solvent. []

Q2: Does the presence of TEAP in acetonitrile affect the electrochemical behavior of dissolved species?

A2: Yes, TEAP can influence the electrochemical behavior of analytes. For instance, it can alter the reduction potential of CO2 on a copper electrode, facilitating the production of methane, ethylene, carbon monoxide, and formic acid. [] Additionally, TEAP can affect the electrografting process of polyacrylonitrile onto electrodes by influencing the reduction potential. []

Q3: What is the molecular formula and weight of TEAP?

A3: The molecular formula of TEAP is C8H20ClNO4, and its molecular weight is 237.70 g/mol. []

Q4: Is TEAP suitable for use in high-voltage electrochemical applications?

A4: Yes, solid polymer electrolytes containing TEAP exhibit good stability over a wide potential range, making them suitable for high-voltage applications like electric double-layer capacitors. []

Q5: How does the performance of TEAP-based solid polymer electrolytes compare to liquid electrolytes in electric double-layer capacitors?

A5: Solid polymer electrolytes containing TEAP and poly(ethylene oxide)-grafted poly(methyl)-methacrylate demonstrate high ionic conductivity, comparable to liquid electrolytes, and show promising charge/discharge behavior with high capacitance values in electric double-layer capacitors. [, ]

Q6: Can TEAP act as a catalyst or co-catalyst in chemical reactions?

A6: Research suggests that TEAP can function as a co-catalyst in electrochemical CO2 reduction. The presence of TEAP, particularly its imidazolium-based derivative, significantly influences the reaction pathway and selectivity towards carbon monoxide production on a silver electrode in acetonitrile. []

Q7: Have there been any computational studies exploring the interactions of TEAP with other molecules in solution?

A7: While the provided abstracts don't delve into specific computational studies, the interaction of TEAP with acetonitrile, as revealed by FTIR, suggests potential avenues for computational modeling to further elucidate these interactions and their implications. []

Q8: How does the alkyl chain length of tetraalkylammonium salts affect the properties of solid polymer electrolytes?

A8: Studies on solid polymer electrolytes containing poly(ethylene oxide)-grafted poly(methyl)-methacrylate and different tetraalkylammonium salts show that ionic conductivity depends on the size of the alkyl group. Larger alkyl groups may hinder ion mobility, impacting the overall conductivity. []

Q9: What is the thermal stability of TEAP?

A9: TEAP undergoes a crystallographic transformation at 98°C and explodes at 298°C, indicating a limited thermal stability range. []

A9: While not directly addressed in the provided abstracts, handling TEAP, as with any perchlorate salt, necessitates adherence to safety regulations due to its potential oxidising properties.

Q10: What analytical techniques are commonly used to study TEAP and its effects in various applications?

A10: The research papers employ a range of techniques, including: * Attenuated Total Reflectance FTIR Spectroscopy: To investigate ion-solvent interactions. [] * Electrochemical Techniques: Such as chronopotentiometry, cyclic voltammetry, chronoamperometry, and rotating disk voltammetry, are used to study electrode reactions, kinetics, and mechanisms. [, , , , ] * High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection: For the direct determination of tetraalkyllead compounds in gasoline. [] * Spectrophotometry: To investigate complexation reactions between metal ions and ligands in nonaqueous solvents. [] * Nuclear Magnetic Resonance (NMR) Spectroscopy: To characterize electrolytes and monitor for decomposition products. [] * Electron Paramagnetic Resonance (EPR) Spectroscopy: To study the formation and properties of radicals. [] * X-ray Diffraction (XRD), Transmission Electron Microscopy (TEM), and Brunauer–Emmett–Teller (BET) Surface Area Analysis: For characterizing the morphology and surface properties of nanomaterials. []

Q11: Are there alternative electrolytes to TEAP for specific electrochemical applications?

A12: Yes, alternatives like tetrabutylammonium hexafluorophosphate, tetrabutylammonium tetrafluoroborate, lithium perchlorate, and sodium perchlorate have been explored as electrolytes in various studies. [, , ] The choice depends on factors such as solubility, conductivity, electrochemical window, and specific application requirements.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.